Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate
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Overview
Description
Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of methoxy and methylphenylmethoxy groups attached to the thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid as the core structure.
Substitution Reaction: The 3-position of the thiophene ring is substituted with a (4-methylphenyl)methoxy group. This step involves the use of (4-methylphenyl)methanol and a strong base to facilitate the substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methylphenylmethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases like sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: Similar structure but with an amino group instead of a methoxy group.
Methyl 5-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate: Contains a bromine atom and a pyridine ring instead of a thiophene ring.
Uniqueness
Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S/c1-10-4-6-11(7-5-10)9-19-12-8-13(17-2)20-14(12)15(16)18-3/h4-8H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYYTESCDJZNAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(SC(=C2)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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